molecular formula C6H9N3O2 B12858918 5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide

5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12858918
M. Wt: 155.15 g/mol
InChI Key: HMZALWFEAUTUDJ-UHFFFAOYSA-N
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Description

5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method is the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize scalable and efficient processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and benzyl chloride in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carboxamide groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N,5-dimethyl-3-oxo-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(10)9(8-4)6(11)7-2/h3,8H,1-2H3,(H,7,11)

InChI Key

HMZALWFEAUTUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C(=O)NC

Origin of Product

United States

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